1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)-

Descripción general

Descripción

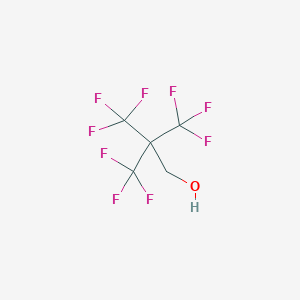

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is a fluorinated alcohol with the molecular formula C5H3F9O and a molecular weight of 250.0623 . This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties.

Métodos De Preparación

The synthesis of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- can be achieved through several routes. One common method involves the reaction of 1,1,1-trifluoropropene with hydrogen fluoride to produce 3,3,3-trifluoro-1-propanol . Another approach includes the oxidation of propylene to form 3,3,3-trifluoropropanal, followed by a reaction with hydrogen bromide to yield 2-bromo-3,3,3-trifluoro-1-propanol .

Análisis De Reacciones Químicas

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: Halogenation reactions can replace hydrogen atoms with halogens, resulting in halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Fluorinated Compound Synthesis

- The compound serves as a precursor or reagent in the synthesis of other fluorinated compounds. Its trifluoromethyl groups can enhance the biological activity and lipophilicity of synthesized molecules. This property is particularly useful in medicinal chemistry for developing pharmaceuticals that require increased metabolic stability and bioavailability .

- Material Science

-

Biological Studies

- The compound has been investigated for its potential applications in biological systems due to its ability to interact with lipid membranes. Studies indicate that fluorinated alcohols can alter membrane fluidity and permeability, making them useful in drug delivery systems and as tools for studying membrane dynamics .

- Analytical Chemistry

Case Study 1: Medicinal Chemistry

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antiviral agents using 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- as a key intermediate. The research demonstrated that incorporating trifluoromethyl groups significantly enhanced antiviral activity against specific viral strains compared to non-fluorinated analogs .

Case Study 2: Surface Modification

In research conducted at a leading materials science institute, 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- was applied to modify polymer surfaces. The treated surfaces exhibited remarkable water repellency and reduced friction coefficients, making them ideal for applications in automotive and aerospace industries where low friction surfaces are critical .

Mecanismo De Acción

The mechanism of action of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets . This property is particularly valuable in drug design, where enhanced membrane permeability is often desired.

Comparación Con Compuestos Similares

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- can be compared with other fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol. While both compounds share similar fluorinated structures, 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is unique due to its additional trifluoromethyl groups, which confer distinct chemical reactivity and physical properties .

Similar compounds include:

These compounds are often used in similar applications but differ in their specific chemical behaviors and properties.

Actividad Biológica

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- (CAS Registry Number: 14117-17-0) is a fluorinated alcohol with significant potential in various biological applications. Its unique trifluoromethyl groups impart distinct physicochemical properties that can influence its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : CHFO

- Molecular Weight : 250.0623 g/mol

- Structure : The compound features multiple trifluoromethyl groups which enhance its lipophilicity and alter its interaction with biological systems.

Enzymatic Inhibition

Recent studies have highlighted the role of trifluoromethyl-containing compounds in modulating enzyme activities. For instance, compounds similar to 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- have been investigated as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. These inhibitors demonstrated significant selectivity and potency in vitro, suggesting that fluorinated alcohols can serve as effective scaffolds for drug development targeting metabolic pathways in cancer cells .

Case Study 1: Inhibition of BCATs

A recent publication described the development of a series of pyrimidinedione derivatives with trifluoromethyl substitutions that inhibited BCAT enzymes effectively. The study reported IC values for these compounds, indicating their potential as therapeutic agents in metabolic disorders associated with branched-chain amino acids .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of fluorinated alcohols, compounds structurally related to 1-Propanol showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing membrane permeability and disrupting bacterial cell function .

Discussion

The biological activity of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is primarily influenced by its unique chemical structure. The presence of multiple trifluoromethyl groups not only enhances its lipophilicity but also affects its interaction with biological targets. This compound's potential as an enzyme inhibitor and antimicrobial agent positions it as a candidate for further research in pharmacology and medicinal chemistry.

Propiedades

IUPAC Name |

3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-3(7,8)2(1-15,4(9,10)11)5(12,13)14/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOVIIUXHLMNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161583 | |

| Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14117-17-0 | |

| Record name | 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.